1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-28-19-9-5-7-17(20(19)29-2)24-21(27)23-14-15-10-12-26(13-11-15)22-25-16-6-3-4-8-18(16)30-22/h3-9,15H,10-14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZNWGXLJAZKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The structure features a benzo[d]oxazole moiety, a piperidine ring, and a substituted phenyl urea group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The benzo[d]oxazole and piperidine components are essential for binding to various receptors and enzymes.
- Receptor Interaction : The compound may act as an antagonist or inhibitor at certain G-protein coupled receptors (GPCRs), which play significant roles in cell signaling pathways.
- Enzyme Modulation : It has been suggested that the compound can modulate the activity of enzymes involved in neurotransmitter regulation, potentially impacting conditions such as depression or anxiety.
Anticancer Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 9.8 |
These results indicate promising potential for the compound in cancer therapy.
Neuropharmacological Effects
The compound has also been investigated for its effects on neurological disorders. In animal models, it demonstrated:
- Anxiolytic Effects : Reduced anxiety-like behavior in elevated plus maze tests.
- Antidepressant Activity : Significant reduction in immobility time in forced swim tests.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating infections.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzo[d]oxazole derivatives, including our compound of interest. The study found that modifications to the piperidine ring significantly enhanced cytotoxicity, particularly against leukemia cell lines .
Study 2: Neuropharmacological Assessment
In a preclinical trial assessing the neuropharmacological effects of the compound, researchers observed significant improvements in behavioral tests indicative of reduced anxiety and depression symptoms in rodent models . The study concluded that the compound could be a candidate for further development as a therapeutic agent for mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Moieties
Compound 1 : 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea
- Key Differences : The 2-chlorophenyl group replaces the 2,3-dimethoxyphenyl substituent.
- Properties : Molecular weight 384.9 (C20H21ClN4O2) . Chlorine increases electronegativity but reduces steric bulk compared to methoxy groups.
- Implications : The chlorine atom may enhance binding to hydrophobic pockets in targets, while methoxy groups could improve solubility or modulate π-π interactions.
Compound 2 : 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3-(piperidin-4-yl)propyl)urea (15e)
- Key Differences : Benzo[d][1,2,3]thiadiazole replaces benzooxazole; a propyl linker connects the piperidine and urea.
- Properties : Molecular weight 320 (C14H16N6OS), 45% synthesis yield, 99% purity .
- The propyl linker may increase flexibility compared to the methyl linker in the target compound.
Compound 3 : 1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea
Compounds with Shared Benzooxazole or Piperidine Scaffolds
Compound 4 : KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)
- Key Differences : Pyridin-2-amine replaces urea; includes a pyrazole-piperidine linkage.
- Properties : Targets TrkA kinase; stored in DMSO for assays .
- Implications : The absence of urea reduces hydrogen-bonding capacity but introduces pyridine’s planar aromaticity, which may enhance kinase binding.
Compound 5 : DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
